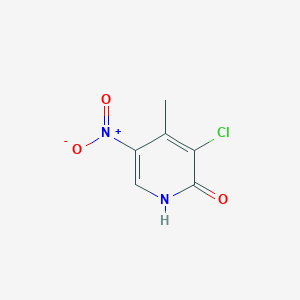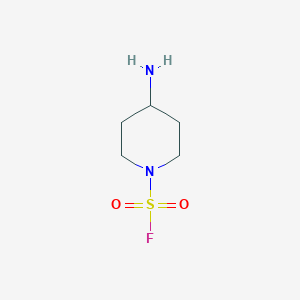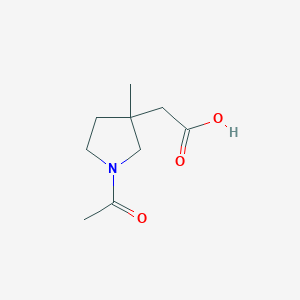![molecular formula C7H12F2O2 B15306370 [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H12F2O2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 1-methylcyclobutane, followed by a reaction with methanol to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to handle the fluorination reactions safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.
Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mécanisme D'action
The mechanism of action of [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxymethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
[3,3-Difluoro-1-methylcyclobutyl]methanol: This compound is similar in structure but lacks the methoxymethyl group.
[3,3-Difluoro-1-(hydroxymethyl)cyclobutyl]methanol: This compound has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness: The presence of both fluorine atoms and the methoxymethyl group in [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol makes it unique. The fluorine atoms can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and biological activity.
Propriétés
Formule moléculaire |
C7H12F2O2 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O2/c1-11-5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3 |
Clé InChI |
RXIIJWRNAPERPK-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CC(C1)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)

![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)


![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)





![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)
